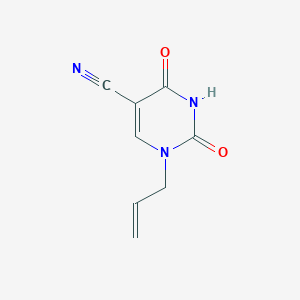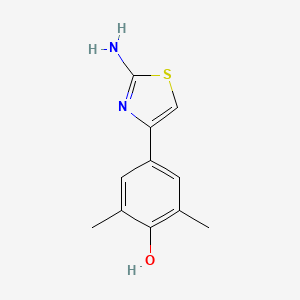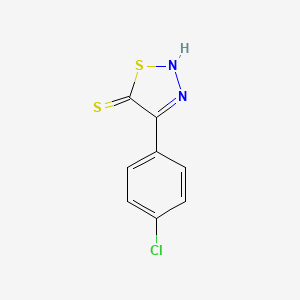![molecular formula C12H19NO4S B1272497 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid CAS No. 169551-84-2](/img/structure/B1272497.png)
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid, also known as ASPMA, is a carboxylic acid that has been widely used in the scientific community for a variety of research applications. ASPMA is an organic compound composed of a carboxylic acid, an acetylsulfanyl group, and a piperidine ring. It has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
Thrombin Inhibition : A study by Okamoto et al. (1981) synthesized stereoisomers of a related compound, focusing on their inhibitory effects on thrombin. The research highlighted the importance of stereo-configuration in enhancing thrombin inhibition, which is crucial in blood clotting processes and cardiovascular diseases (Okamoto et al., 1981).
Anticancer Potential : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This study found compounds with strong anticancer properties, indicating the therapeutic potential of such derivatives in cancer treatment (Rehman et al., 2018).
Enzymatic Reactions in Organic Solvents : Liljeblad et al. (2007) investigated the enantioselectivities of lipase-catalyzed reactions with derivatives of piperidinecarboxylic acid, highlighting the potential of such compounds in asymmetric synthesis and biocatalysis (Liljeblad et al., 2007).
Anticonvulsant and Antinociceptive Activity : Kamiński et al. (2016) synthesized hybrid molecules from piperidine derivatives for potential use as anticonvulsants. Their study demonstrates promising results in preclinical models, indicating the potential of such compounds in treating epilepsy and pain (Kamiński et al., 2016).
Crystal and Molecular Structure Analysis : Szafran et al. (2007) conducted a study on 4-Piperidinecarboxylic acid hydrochloride, providing detailed insights into its crystal and molecular structure. This research is crucial for understanding the physical and chemical properties of such compounds (Szafran et al., 2007).
Antiradical Activity : Tirzite et al. (2002) explored the antiradical activity of compounds derived from dihydropyridine-3-carboxylic acid nitriles, demonstrating their potential as antioxidants (Tirzite et al., 2002).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid' involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "3-Mercaptopropionic acid", "Acetic anhydride", "6-Methyl-2-piperidone", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-Mercaptopropionic acid is reacted with acetic anhydride in the presence of a catalyst to form 3-(Acetylsulfanyl)propanoic acid.", "Step 2: 3-(Acetylsulfanyl)propanoic acid is then reacted with 6-Methyl-2-piperidone in the presence of a coupling agent to form the intermediate compound 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinone.", "Step 3: The intermediate compound is then hydrolyzed using sodium hydroxide to form the final product, 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid.", "Step 4: The final product is purified using a combination of acid-base extraction, recrystallization, and chromatography techniques." ] } | |
CAS番号 |
169551-84-2 |
分子式 |
C12H19NO4S |
分子量 |
273.35 g/mol |
IUPAC名 |
(2S,6S)-1-(3-acetylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4S/c1-8-4-3-5-10(12(16)17)13(8)11(15)6-7-18-9(2)14/h8,10H,3-7H2,1-2H3,(H,16,17)/t8-,10-/m0/s1 |
InChIキー |
JHFOAISYWJRTIM-WPRPVWTQSA-N |
異性体SMILES |
C[C@H]1CCC[C@H](N1C(=O)CCSC(=O)C)C(=O)O |
SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
正規SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)









methanone](/img/structure/B1272449.png)